molecular formula C16H19ClN4O3S B183095 4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide CAS No. 6309-21-3

4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide

Cat. No. B183095
CAS RN: 6309-21-3
M. Wt: 382.9 g/mol
InChI Key: USMKUEHIKRMDMY-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism Of Action

The mechanism of action of compound X involves the inhibition of specific enzymes by binding to their active sites. This leads to the disruption of various cellular processes, ultimately resulting in the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

Compound X has been shown to exhibit significant biochemical and physiological effects in various cell lines and animal models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a therapeutic agent for cancer treatment.

Advantages And Limitations For Lab Experiments

The advantages of using compound X in lab experiments include its potent inhibitory activity against specific enzymes, which allows for the study of various cellular processes. However, the limitations of using compound X include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of compound X. These include further studies to determine its safety and efficacy in animal models and clinical trials, as well as the development of more potent and selective analogs for use in drug discovery and medicinal chemistry. Additionally, the potential applications of compound X in other fields, such as agriculture and environmental science, should be explored.

Synthesis Methods

The synthesis of compound X involves the reaction of 4-chloro-2,5-dimethylpyrazole-3-carboxylic acid with N-(4-pyrrolidin-1-ylsulfonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including kinases and phosphatases, which are involved in various cellular processes such as cell signaling and proliferation.

properties

CAS RN

6309-21-3

Product Name

4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide

Molecular Formula

C16H19ClN4O3S

Molecular Weight

382.9 g/mol

IUPAC Name

4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H19ClN4O3S/c1-11-14(17)15(20(2)19-11)16(22)18-12-5-7-13(8-6-12)25(23,24)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H,18,22)

InChI Key

USMKUEHIKRMDMY-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C

Origin of Product

United States

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